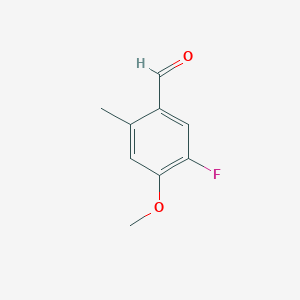

5-Fluoro-4-methoxy-2-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNDBWKWONYFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 4 Methoxy 2 Methylbenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary center for chemical transformations, characterized by the electrophilic nature of its carbonyl carbon. This allows for a variety of nucleophilic addition and condensation reactions, as well as redox transformations.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation)

The aldehyde moiety of 5-Fluoro-4-methoxy-2-methylbenzaldehyde is susceptible to nucleophilic attack. A classic example is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN) across the carbonyl double bond. The reaction is typically base-catalyzed, where a cyanide ion (CN⁻) acts as the nucleophile, attacking the partially positive carbonyl carbon. libretexts.org This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically by a molecule of HCN, yields the final cyanohydrin product, (5-fluoro-4-methoxy-2-methylphenyl)(hydroxy)acetonitrile, and regenerates the cyanide catalyst. libretexts.org

Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)

The aldehyde group readily participates in base- or acid-catalyzed condensation reactions with active methylene (B1212753) compounds. These reactions are fundamental in carbon-carbon bond formation.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone or ester in the presence of a base, leading to the formation of α,β-unsaturated carbonyl compounds. For this compound, reaction with an acetophenone (B1666503) derivative, such as 2′,4′,6′-trimethoxyacetophenone, in the presence of a base like potassium hydroxide (B78521) (KOH) in methanol (B129727), would yield a chalcone (B49325) derivative. rsc.org The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration of the resulting aldol (B89426) adduct produces the conjugated chalcone. rsc.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile (B47326), diethyl malonate) flanked by two electron-withdrawing groups. The reaction is often catalyzed by a weak base such as piperidine. acgpubs.org For instance, reacting this compound with malononitrile would produce 2-((5-fluoro-4-methoxy-2-methylphenyl)methylene)malononitrile. acgpubs.orgmasterorganicchemistry.com Mechanochemical methods, using ball milling, have also been shown to facilitate Knoevenagel condensations, sometimes even in the absence of a solvent or catalyst. masterorganicchemistry.com

Below is a table illustrating potential products from condensation reactions.

Interactive Table: Products of Condensation Reactions

| Reactant B | Reaction Type | Catalyst (Example) | Expected Product |

|---|---|---|---|

| Acetophenone | Claisen-Schmidt | KOH / Methanol | 1-(5-Fluoro-4-methoxy-2-methylphenyl)-3-phenylprop-2-en-1-one |

| Malononitrile | Knoevenagel | Piperidine | 2-((5-Fluoro-4-methoxy-2-methylphenyl)methylene)malononitrile |

Reductive Transformations to Alcohols and Other Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-Fluoro-4-methoxy-2-methylphenyl)methanol. This is a common and high-yielding transformation in organic synthesis. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

More specialized and chemoselective methods have also been developed. For example, polymethylhydrosiloxane (B1170920) (PMHS) activated by a base like potassium carbonate (K₂CO₃) can efficiently reduce aldehydes to their corresponding alcohols. nih.gov This system offers excellent chemoselectivity, tolerating other potentially reducible functional groups. nih.gov

Oxidative Pathways to Carboxylic Acid Derivatives

Oxidation of the aldehyde group provides a direct route to the corresponding carboxylic acid, 5-Fluoro-4-methoxy-2-methylbenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective, although milder conditions are often preferred to avoid side reactions on the substituted aromatic ring.

The resulting carboxylic acid can be further converted into more reactive derivatives. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into its corresponding acyl chloride, 5-Fluoro-4-methoxy-2-methylbenzoyl chloride. youtube.com This acyl chloride is a versatile intermediate for the synthesis of amides and esters. youtube.com

Reactivity of the Substituted Aromatic Ring

The reactivity and regioselectivity of the aromatic ring toward electrophilic substitution are governed by the electronic properties of the four existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative directing effects of the substituents. Each group influences the electron density of the ring and stabilizes or destabilizes the cationic intermediate (the arenium ion) formed during the reaction. libretexts.orgvanderbilt.edu

The directing effects of the individual substituents are summarized below:

Interactive Table: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect | Rationale |

|---|---|---|---|---|

| -CHO (Formyl) | C1 | Deactivating | meta | Electron-withdrawing via resonance and induction. libretexts.orgvanderbilt.edu |

| -CH₃ (Methyl) | C2 | Activating | ortho, para | Electron-donating via induction/hyperconjugation. libretexts.orgvanderbilt.edu |

| -OCH₃ (Methoxy) | C4 | Strongly Activating | ortho, para | Strongly electron-donating via resonance. nih.gov |

The aromatic ring has two unsubstituted positions available for attack: C3 and C6. The regioselectivity will be dictated by the most powerful activating groups.

The -OCH₃ group at C4 is the strongest activating group. It powerfully directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C1). Since C1 and C5 are occupied, it strongly activates C3.

The -CH₃ group at C2 is a weaker activating group, directing to its ortho position (C3) and para position (C6).

The -CHO group at C1 is a deactivator, directing to its meta positions (C3 and C5).

The -F group at C5 is a deactivator but an ortho, para-director, pointing towards C6 (ortho) and C2 (para).

Predicted Regioselectivity:

Analysis of these combined effects points overwhelmingly to substitution at the C3 position . This position is:

Ortho to the most powerful activating group (-OCH₃).

Ortho to the second activating group (-CH₃).

Meta to the deactivating aldehyde group (-CHO), which is the favored position relative to a meta-director.

The arenium ion intermediate formed by attack at C3 is significantly stabilized by resonance, with positive charge being delocalized onto the adjacent methoxy (B1213986) and methyl-bearing carbons. vanderbilt.edu The alternative C6 position is less favored as it is only activated by the weaker methyl and fluoro groups and is meta to the strongly activating methoxy group. This type of regiochemical outcome, where substitution is controlled by the most powerful activating groups, is well-established in the nitration and bromination of similarly substituted benzaldehydes, such as veratraldehyde.

Nucleophilic Aromatic Substitution Mechanisms in Fluorinated Arenes

Nucleophilic aromatic substitution in fluorinated aromatic compounds is a widely studied class of reactions. The presence of a fluorine atom, a highly electronegative element, on an aromatic ring significantly influences its reactivity towards nucleophiles. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For fluorinated arenes, the fluorine atom can act as an excellent leaving group in SNAr reactions, a somewhat counterintuitive finding given the strength of the C-F bond. masterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack by withdrawing electron density, thus making the carbon atom to which it is attached more electrophilic. masterorganicchemistry.com This activation is more pronounced when other electron-withdrawing groups are present on the ring, particularly at the ortho and para positions relative to the leaving group. masterorganicchemistry.compressbooks.pub

In the context of this compound, the fluorine atom is the likely leaving group in an SNAr reaction. The reactivity of this specific molecule would be modulated by the electronic effects of the methoxy, methyl, and aldehyde groups.

Elucidation of Reaction Mechanisms

Influence of Electronic and Steric Factors on Reaction Rates and Selectivity

The rate and selectivity of SNAr reactions are profoundly influenced by the interplay of electronic and steric factors of the substituents on the aromatic ring.

Electronic Factors:

Electron-withdrawing groups (EWGs): The aldehyde group (-CHO) is a strong electron-withdrawing group and will significantly activate the ring towards nucleophilic attack. This is due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The relative positioning of these groups is crucial. In this compound, the strongly activating aldehyde group is meta to the fluorine, which is less effective at stabilizing the Meisenheimer complex compared to an ortho or para positioning. umich.edu The methoxy group is ortho to the fluorine, and its inductive withdrawal will contribute to the activation of the reaction site.

| Compound | Substituent Effects on Reactivity (Qualitative) |

| 4-Fluoronitrobenzene | Strongly activated due to the para-nitro group (strong EWG). |

| 4-Fluorobenzaldehyde | Activated due to the para-aldehyde group (strong EWG). |

| 4-Fluoroanisole | Deactivated relative to fluorobenzene (B45895) due to the para-methoxy group (strong EDG by resonance). |

| This compound | Complex interplay: Activated by the aldehyde and inductive effect of methoxy; potentially modulated by the resonance of methoxy and the inductive effect of methyl. |

Steric Factors:

The ortho-methyl group in this compound is expected to exert a significant steric effect. This steric hindrance can impede the approach of the nucleophile to the carbon atom bearing the fluorine atom, thereby decreasing the reaction rate. acgpubs.org The magnitude of this steric effect will depend on the size of the incoming nucleophile.

The following table illustrates the general impact of ortho-substituents on the rate of SNAr reactions in analogous systems.

| Substrate | Ortho-Substituent | Expected Impact on Rate |

| 4-Fluorotoluene | None | Baseline |

| 2,4-Difluorotoluene | Fluoro | Moderate steric hindrance |

| 2-Methyl-4-fluoronitrobenzene | Methyl | Significant steric hindrance, leading to a decreased rate compared to 4-fluoronitrobenzene. |

| This compound | Methyl | Significant steric hindrance from the ortho-methyl group is expected to decrease the reaction rate. |

Role of Intermediates and Transition States in Reaction Pathways

The transition state leading to the Meisenheimer complex will involve the initial bond formation between the nucleophile and the carbon atom attached to the fluorine. The energy of this transition state will be influenced by the electronic stabilization provided by the substituents and the steric repulsion between the nucleophile and the ortho-methyl group.

Computational studies on related systems can provide insights into the geometries and energies of these intermediates and transition states. While specific computational data for this compound is not available, studies on similar substituted benzaldehydes generally show that the stability of the Meisenheimer complex is the key determinant of the reaction's feasibility. The presence of strong electron-withdrawing groups is crucial for lowering the energy of this intermediate. wuxiapptec.com

The general structure of the Meisenheimer intermediate and the transition state for the reaction of this compound with a generic nucleophile (Nu-) are depicted below.

Influence of Substituent Effects on the Chemical Behavior of 5 Fluoro 4 Methoxy 2 Methylbenzaldehyde

Electronic and Steric Effects of the Fluorine Atom

The fluorine atom, positioned at C-5, exerts a significant influence on the molecule's reactivity through a combination of inductive and steric effects.

Inductive (–I) Effect and its Activation of Ring Reactivity

Due to its high electronegativity, fluorine exhibits a strong electron-withdrawing inductive effect (–I). vaia.com This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, which leads to a decrease in electron density on the attached carbon and, to a lesser extent, on the other atoms of the benzene (B151609) ring. vaia.com While halogens are generally considered deactivators in electrophilic aromatic substitution, fluorine's inductive effect is more pronounced than other halogens. vaia.com

However, it's crucial to consider the interplay with other substituents. In the context of 5-Fluoro-4-methoxy-2-methylbenzaldehyde, the strong –I effect of fluorine makes the aromatic ring more electron-deficient than it would be otherwise. This can influence the rates and orientation of further substitution reactions.

Effects on Aromatic Ring Reactivity and Electron Density Distribution

The fluorine atom's strong inductive effect withdraws electron density from the aromatic ring, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. vaia.com However, fluorine also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+M). While the inductive effect of halogens typically outweighs their resonance effect, the interplay is complex. msu.edu The net result is a deactivated ring that still directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In the case of this compound, the combined electronic influences of the fluorine, methoxy (B1213986), and methyl groups will determine the ultimate sites of electrophilic attack.

Electronic and Steric Effects of the Methoxy Group

The methoxy group (–OCH₃) at the C-4 position plays a pivotal role in modulating the electronic landscape of the molecule, primarily through a combination of resonance and inductive effects.

Resonance (+M) and Inductive (–I) Contributions to Electron Density

The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through a positive mesomeric or resonance effect (+M). vaia.com This effect significantly increases the electron density on the aromatic ring, particularly at the positions ortho and para to the methoxy group. vaia.com

| Substituent | Position | Inductive Effect (I) | Resonance Effect (M) | Overall Effect on Ring |

|---|---|---|---|---|

| Fluorine | 5 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating, ortho/para directing |

| Methoxy | 4 | -I (Withdrawing) | +M (Strongly Donating) | Activating, ortho/para directing |

| Methyl | 2 | +I (Donating) | Hyperconjugation (Donating) | Activating, ortho/para directing |

Impact on Carbonyl Carbon Electrophilicity and Nucleophilic Attack

The electronic effects of the methoxy group extend to the reactivity of the aldehyde functional group. The strong electron-donating resonance effect of the methoxy group increases the electron density of the entire benzene ring, which in turn can be relayed to the carbonyl carbon of the aldehyde. This increased electron density reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity. vaia.com

Consequently, this compound would be expected to be less reactive towards nucleophilic addition reactions compared to benzaldehyde (B42025) itself or benzaldehydes substituted with electron-withdrawing groups. vaia.cominfinitylearn.com The electrophilicity of the carbonyl carbon is a key factor in such reactions, and it is primarily influenced by electrostatic attractions between the carbonyl compound and the nucleophile. nih.govucm.es The electron-donating nature of the methoxy group diminishes this electrostatic attraction.

Electronic and Steric Effects of the Methyl Group

The methyl group at the C2 position (ortho to the aldehyde) exerts significant influence through both electronic donation and spatial bulk.

Hyperconjugation and Inductive (+I) Effects

The methyl group is broadly recognized as an electron-donating group, a characteristic that stems from two primary electronic effects: the inductive effect (+I) and hyperconjugation.

Hyperconjugation (+H): Often described as "sigma-pi resonance," hyperconjugation is a stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the aromatic ring. youtube.comstackexchange.com This overlap of the σ-orbitals with the ring's p-orbitals effectively donates electron density into the ring, particularly at the ortho and para positions. youtube.com This donation helps to stabilize carbocation intermediates formed during electrophilic aromatic substitution, thereby activating the ring toward such reactions. stackexchange.comstackexchange.com In the context of this compound, the methyl group's hyperconjugative donation synergizes with the electron-donating methoxy group while opposing the inductive withdrawal of the fluorine atom.

Steric Hindrance and Proximity Effects on Ortho-Substituted Systems

The placement of the methyl group at the C2 position, immediately adjacent to the formyl (-CHO) group, introduces significant steric hindrance. This spatial bulk can physically impede the approach of reagents to both the aldehyde carbonyl and the C3 position of the aromatic ring. nih.govrsc.org

In reactions involving the aldehyde, such as nucleophilic additions, the ortho-methyl group can decrease reactivity compared to a less hindered aldehyde like benzaldehyde. learncbse.instackexchange.com The methyl group's size can obstruct the optimal trajectory for a nucleophile to attack the carbonyl carbon. learncbse.in

Furthermore, in reactions involving the aromatic ring, such as electrophilic substitution, the ortho-methyl group can disfavor substitution at the adjacent C3 position. quora.com This "ortho effect" often leads to a preference for substitution at other activated, less sterically crowded positions on the ring. masterorganicchemistry.com For instance, in related systems, bulky ortho-substituents have been shown to significantly lower product yields for substitution at the adjacent position compared to meta or para-substituted analogues. rsc.org This steric blocking is a critical factor in determining the regiochemical outcome of reactions on the this compound scaffold.

Synergistic and Antagonistic Interplay of Multiple Substituents

The chemical personality of this compound is not merely a sum of its parts. The substituents—fluoro, methoxy, and methyl—engage in a complex electronic dialogue, with their effects sometimes reinforcing (synergism) and sometimes opposing (antagonism) one another.

Combined Influence on Molecular Reactivity and Regioselectivity

The directing influence, or regioselectivity, is governed by where these groups preferentially direct incoming electrophiles. All three substituents are classified as ortho, para-directors. masterorganicchemistry.com

The ortho-methyl group directs to positions 3 and 5.

The para-methoxy group strongly directs to positions 3 and 5.

The meta-fluoro group (relative to the aldehyde) directs to positions 2 and 6.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -CHO (Aldehyde) | 1 | -I, -R (Withdrawing) | Deactivating | Meta |

| -CH₃ (Methyl) | 2 | +I, +H (Donating) | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | 4 | -I, +R (Strongly Donating) | Activating | Ortho, Para |

| -F (Fluoro) | 5 | -I, +R (Withdrawing) | Deactivating | Ortho, Para |

Modulation of Reaction Pathways by Substituent Interactions

The specific arrangement of substituents in this compound can do more than just influence reaction rates and regioselectivity; it can actively modulate entire reaction pathways. The interplay between electron-donating and electron-withdrawing groups can stabilize or destabilize key intermediates, potentially favoring one mechanism over another or enabling unexpected transformations. nih.govresearchgate.net

For example, in multi-step syntheses or cyclization reactions, the electronic character of the substituents is crucial. A reaction involving the aldehyde group could be followed by a subsequent reaction on the ring. The electronic nature of the substituents would be critical in a process like the formation of a Schiff base followed by an intramolecular cyclization. nih.gov The electron-rich nature of the ring, enhanced by the methoxy and methyl groups, could facilitate an intramolecular electrophilic attack by a side chain attached to the nitrogen of the imine.

Conversely, the presence of the ortho-methyl group could promote pathways involving directed ortho-metalation. While the aldehyde itself can be a directing group, the steric and electronic environment created by the flanking substituents could favor metalation at a specific site, leading to unique functionalization patterns not achievable through standard electrophilic substitution. In some cases, substituent interactions can lead to unexpected cyclization pathways, affording products different from those anticipated based on simple reactivity rules. nih.gov The balance of these effects makes this compound a substrate where subtle changes in reaction conditions could potentially switch the outcome between different mechanistic pathways. researchgate.net

Advanced Spectroscopic Characterization Methodologies for 5 Fluoro 4 Methoxy 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Fluoro-4-methoxy-2-methylbenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including multi-dimensional techniques, is essential for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis and Proton-Fluorine Coupling

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic ring. libretexts.org

The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic region will display two signals for the two non-equivalent aromatic protons. The proton at C-3, being ortho to the electron-donating methyl group and meta to the electron-withdrawing aldehyde and fluoro groups, will have a specific chemical shift. The proton at C-6, positioned ortho to the aldehyde group and meta to the methoxy and fluoro groups, will also have a characteristic resonance.

A key feature of the ¹H NMR spectrum will be the presence of proton-fluorine (H-F) coupling. The fluorine atom at C-5 will couple with the neighboring protons, leading to splitting of their signals. Specifically, the proton at C-6 will show a meta-coupling (⁴JHF) to the fluorine atom, and the proton at C-3 will exhibit a para-coupling (⁵JHF). These coupling constants are typically in the range of a few Hertz. aip.orgresearchgate.net

The methoxy group protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The methyl group protons, being attached to the aromatic ring, will also present as a singlet, generally found at a more upfield position, around δ 2.0-2.5 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.5 - 10.5 | s | - |

| Ar-H (C-3) | 6.8 - 7.2 | d | ⁵JHF ≈ 1-3 |

| Ar-H (C-6) | 7.5 - 7.9 | d | ⁴JHF ≈ 2-5 |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -CH₃ | 2.0 - 2.5 | s | - |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are influenced by the nature of the substituents. rsc.org

The aldehyde carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 185-195 ppm. The aromatic carbons will have chemical shifts in the range of δ 110-170 ppm. The carbon directly bonded to the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine. researchgate.net The carbons ortho and meta to the fluorine atom will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. researchgate.net

The carbon of the methoxy group (-OCH₃) is expected around δ 55-60 ppm, while the methyl group carbon (-CH₃) will be found at a more upfield position, typically δ 15-20 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| -CHO | 185 - 195 | ~³JCF |

| C-1 | 125 - 135 | ~³JCF |

| C-2 | 135 - 145 | ~⁴JCF |

| C-3 | 115 - 125 | ~³JCF |

| C-4 | 155 - 165 | ~²JCF |

| C-5 | 150 - 160 | ¹JCF ≈ 240-260 |

| C-6 | 110 - 120 | ²JCF ≈ 20-25 |

| -OCH₃ | 55 - 60 | - |

| -CH₃ | 15 - 20 | - |

Fluorine-19 (¹⁹F) NMR Applications for Fluorinated Compounds

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govwikipedia.org The chemical shift of the fluorine atom in this compound will provide valuable information about its electronic environment. For aromatic fluorine compounds, chemical shifts are typically reported relative to a standard such as CFCl₃. biophysics.org The specific chemical shift will be influenced by the electronic contributions of the para-methoxy, meta-methyl, and ortho-aldehyde groups. In the ¹⁹F NMR spectrum, the signal for the fluorine atom will be split by coupling to the neighboring aromatic protons (H-6 and H-3).

Multi-Dimensional NMR and Advanced Coupling Constant Analysis (e.g., ¹JCHf)

To definitively assign all proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment would reveal the coupling between the aromatic protons (H-3 and H-6).

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons and the methyl and methoxy carbons.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons, including the aldehyde, and the substituted aromatic carbons, by observing correlations from the methyl, methyoxy, and aldehyde protons.

Advanced analysis of coupling constants, such as one-bond carbon-hydrogen coupling constants for the formyl group (¹JCHf), can provide further structural insights.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound will show characteristic absorption bands for the various functional groups. nist.gov The most prominent feature will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the region of 1680-1705 cm⁻¹ for an aromatic aldehyde. docbrown.infolibretexts.org The position of this band is influenced by conjugation with the aromatic ring.

Other expected characteristic absorptions include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands from the methyl and methoxy groups in the region of 2850-2960 cm⁻¹. pressbooks.pub

Aldehyde C-H stretching: Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org

Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O stretching: A strong band for the aryl-alkyl ether linkage of the methoxy group, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F stretching: A strong absorption band in the region of 1210-1340 cm⁻¹ is characteristic for an aryl fluoride (B91410).

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (-CHO) | C=O stretch | 1680 - 1705 | Strong |

| C-H stretch | ~2820 and ~2720 | Weak | |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak to Medium |

| C=C stretch | 1450 - 1600 | Medium to Weak | |

| Methyl/Methoxy | C-H stretch | 2850 - 2960 | Medium |

| Methoxy (-OCH₃) | C-O stretch | 1200 - 1275 | Strong |

| Aryl Fluoride | C-F stretch | 1210 - 1340 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." While specific experimental Raman data for this compound is not widely available in published literature, the expected vibrational modes can be inferred from the analysis of structurally similar compounds like 4-methoxybenzaldehyde. mdpi.comnih.gov

The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups. These would include:

C-H vibrations: Stretching and bending modes of the methyl and aldehyde protons, as well as the aromatic C-H bond.

C=O stretching: A strong band characteristic of the aldehyde carbonyl group.

C-O stretching: Vibrations associated with the methoxy group.

C-F stretching: A mode indicative of the fluorine substituent on the aromatic ring.

Aromatic ring vibrations: C-C stretching and ring breathing modes.

The precise wavenumbers of these vibrations are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating methoxy group and the electron-withdrawing fluorine atom and aldehyde group will subtly alter the bond strengths and, consequently, the Raman shift of these vibrational modes.

A hypothetical data table of expected prominent Raman shifts is presented below based on characteristic group frequencies.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) (Hypothetical) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aldehyde C-H Stretch | 2900 - 2800, 2800 - 2700 |

| Methyl C-H Stretch | 2975 - 2950, 2880 - 2860 |

| Carbonyl (C=O) Stretch | 1710 - 1680 |

| Aromatic C=C Stretch | 1620 - 1580, 1590 - 1550 |

| C-O (Aryl-Ether) Stretch | 1270 - 1230 |

| C-F Stretch | 1250 - 1000 |

This table is hypothetical and intended for illustrative purposes, as direct experimental data for this compound is not currently available in the reviewed literature.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₉H₉FO₂), the exact mass can be calculated, and its mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The analysis of these fragment ions provides valuable information about the molecule's structure. While a specific experimental mass spectrum for this compound is not readily found, predicted fragmentation patterns can be anticipated based on the known fragmentation of similar aromatic aldehydes and ethers.

Expected fragmentation pathways would likely involve:

Loss of a hydrogen radical (H•) to form a stable [M-H]⁺ ion.

Loss of the aldehyde group (•CHO) or carbon monoxide (CO).

Cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O).

Fissions involving the aromatic ring structure.

A table of predicted mass-to-charge ratios (m/z) for the molecular ion and potential major fragments is provided below.

| Ion | Formula | Predicted m/z (Hypothetical) |

| [M]⁺ | [C₉H₉FO₂]⁺ | 168.06 |

| [M-H]⁺ | [C₉H₈FO₂]⁺ | 167.05 |

| [M-CH₃]⁺ | [C₈H₆FO₂]⁺ | 153.03 |

| [M-CHO]⁺ | [C₈H₈FO]⁺ | 139.06 |

| [M-CO]⁺ | [C₈H₉FO]⁺ | 140.06 |

This table presents hypothetical values based on the chemical structure, as direct experimental fragmentation data is not available in the surveyed literature.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular interactions are not available.

If single crystals of this compound were to be grown and analyzed, the resulting crystallographic data would provide invaluable insights. For instance, it would reveal the planarity of the benzene ring and the orientation of the aldehyde and methoxy substituents relative to the ring. Furthermore, it would elucidate any intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which govern the crystal packing. nih.gov The synthesis of related fluorinated and methoxylated benzaldehyde (B42025) derivatives has been a subject of interest in medicinal chemistry, suggesting the utility of such detailed structural information. nih.gov

A hypothetical table of crystallographic parameters that would be determined from such an analysis is presented below.

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | e.g., a=7.5, b=10.2, c=11.5 |

| α, β, γ (°) | The angles of the unit cell. | e.g., α=90, β=105, γ=90 |

| V (ų) | The volume of the unit cell. | e.g., 850 |

| Z | The number of molecules in the unit cell. | e.g., 4 |

This table is purely illustrative of the type of data obtained from an X-ray crystallography experiment, as no such data currently exists for this compound in the public domain.

Computational Chemistry and Theoretical Modeling of 5 Fluoro 4 Methoxy 2 Methylbenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods provide insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. For a substituted benzaldehyde (B42025) like 5-Fluoro-4-methoxy-2-methylbenzaldehyde, these calculations can elucidate the interplay of the electronic effects of the fluoro, methoxy (B1213986), and methyl substituents on the benzaldehyde core.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) has become a primary tool for predicting the molecular geometry and energies of organic molecules due to its balance of accuracy and computational cost. By approximating the electron density, DFT methods can calculate the optimized geometry of a molecule, corresponding to the lowest energy conformation.

The relative energies of different conformers or isomers can also be determined, providing insight into their relative stabilities. For example, DFT calculations have been used to investigate the stability of different conformers of 2-fluoroacetaldehyde, a molecule with a fluorine substituent that can influence conformational preference through electronic effects. ekb.eg Similarly, for this compound, DFT could be employed to determine the preferred orientation of the methoxy and aldehyde groups.

Table 1: Representative DFT-Calculated Geometric Parameters for Substituted Benzaldehydes (Note: This table presents hypothetical data for illustrative purposes, based on typical values from DFT calculations on similar molecules.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-F | 1.35 | |

| C-O (methoxy) | 1.37 | |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 |

| C=O (aldehyde) | 1.21 | |

| C-H (aldehyde) | 1.10 | |

| C-C-O (methoxy) | 117 | |

| C-C=O (aldehyde) | 124 |

Natural Bond Orbital (NBO) and Natural J-Coupling (NJC) Analyses of Substituent Effects

Natural Bond Orbital (NBO) analysis is a powerful method to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation. youtube.com It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions between filled and empty orbitals. These interactions, also known as hyperconjugative interactions, contribute to molecular stability. For substituted benzaldehydes, NBO analysis can reveal how the fluoro, methoxy, and methyl groups electronically influence the aromatic ring and the aldehyde functionality. For example, the analysis can quantify the delocalization of lone pairs from the oxygen of the methoxy group and the fluorine atom into the π-system of the benzene (B151609) ring.

Natural J-Coupling (NJC) analysis, a method based on NBOs, can be used to understand the through-bond and through-space transmission of NMR spin-spin coupling constants. A study on ortho-substituted benzaldehydes used NJC analysis to investigate the effect of substituents on the one-bond carbon-hydrogen coupling constant of the formyl group (¹JCHf). acs.org It was found that electronegative substituents in the ortho position increase this coupling constant, an effect attributed primarily to electrostatic interactions rather than hyperconjugation. acs.org

Table 2: Illustrative NBO Analysis Data for a Substituted Benzaldehyde (Note: This table presents hypothetical data for illustrative purposes.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(methoxy) | π(C-C)ring | 5.2 | π-donation |

| LP(2) F | σ(C-C)ring | 1.8 | Hyperconjugation |

| σ(C-H)methyl | π*(C-C)ring | 2.5 | Hyperconjugation |

Frontier Molecular Orbital (FMO) Theory for Reaction Mechanism Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are crucial for predicting the feasibility and outcome of a chemical reaction.

For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the methoxy group, indicating its nucleophilic character. The LUMO, on the other hand, would be expected to be localized on the electron-deficient aldehyde group, particularly the carbonyl carbon, which is the site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov FMO analysis can be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group. wuxibiology.comcore.ac.uk

Table 3: Representative FMO Energies for a Substituted Benzaldehyde (Note: This table presents hypothetical data for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. This allows for the exploration of the conformational landscape of a molecule and its interactions with its environment over time.

For a flexible molecule like this compound, which has a rotatable methoxy group, MD simulations can reveal the preferred conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might bind to a biological target, as the conformation can significantly impact binding affinity. nih.govnih.gov

MD simulations are also invaluable for studying intermolecular interactions, such as those between the benzaldehyde derivative and solvent molecules or a protein binding site. nih.gov By simulating the system in a box of explicit solvent molecules, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This information is crucial for understanding solubility and the thermodynamics of binding.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Development

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to find a mathematical equation that relates these descriptors to the observed activity or reactivity. nih.gov

For a class of compounds like substituted benzaldehydes, QSAR models can be developed to predict their inhibitory activity against a particular enzyme, for example. nih.govsigmaaldrich.com Studies have shown that descriptors such as the hydrophobicity of substituents and electronic effects can play a major role in the biological activity of benzaldehyde derivatives. nih.gov Similarly, QSRR models can be used to predict chemical properties like NMR chemical shifts or the rate of a particular reaction. researchgate.net

Predictive Models for Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. For electrophilic aromatic substitution reactions on a substituted benzene ring, the site of attack is determined by the electronic and steric effects of the substituents. Computational models can predict the most likely position for substitution by calculating the relative energies of the possible intermediates (sigma complexes). nih.govrsc.orgrsc.org For instance, methods like RegioSQM use semiempirical calculations to determine the proton affinity of different aromatic carbons, which correlates with their nucleophilicity and thus the site of electrophilic attack. rsc.orgrsc.org

In the case of nucleophilic substitution on a polyhalogenated benzaldehyde, computational analysis of the LUMO and reaction energy profiles can explain the observed regioselectivity. wuxibiology.com For this compound, such models could predict the outcome of various transformations, guiding synthetic efforts.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted using computational methods. By calculating the transition state energies for the pathways leading to different stereoisomers, one can determine the most likely product. This is particularly relevant for reactions involving the chiral center formation or reactions with chiral reagents.

Applications in Advanced Organic Synthesis and Materials Science

5-Fluoro-4-methoxy-2-methylbenzaldehyde as a Strategic Building Block

No specific studies have been found that utilize this compound for the synthesis of complex aromatic or heterocyclic frameworks. The potential of its unique substitution pattern—featuring fluoro, methoxy (B1213986), and methyl groups—as a director for cyclization reactions or as a key fragment in building larger, polyfunctional molecules has not been reported.

The role of this compound as a precursor for advanced organic transformations is not described in the current body of scientific literature. General reactions typical for benzaldehydes, such as oxidation, reduction, or participation in multicomponent reactions, have not been specifically documented for this compound.

Derivatization for the Development of Chemical Probes and Intermediates

While the aldehyde functional group is readily converted into derivatives like oximes and Schiff bases, no literature specifically reports the synthesis of such derivatives from this compound. The synthesis of Schiff bases, for instance, typically involves the condensation of an aldehyde with a primary amine, but no examples using this particular aldehyde as a starting material have been published. jocpr.comnih.govresearchgate.net

The Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) is a standard method for synthesizing chalcones. acgpubs.orgnih.govnih.gov However, a search of the literature reveals no instances where this compound has been employed as the benzaldehyde component in such a reaction to produce the corresponding chalcone (B49325) derivatives.

Exploration in New Material Synthesis

There is no available information on the use of this compound in the field of materials science. Its potential incorporation into polymers, functional dyes, or other advanced materials has not been investigated or reported.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted benzaldehydes often involves multi-step processes that can be time-consuming and generate significant waste. A primary challenge in the synthesis of 5-Fluoro-4-methoxy-2-methylbenzaldehyde is achieving regioselective functionalization of the aromatic ring. Future research will likely focus on developing more atom-economical and environmentally benign synthetic methods.

Key Research Objectives:

Catalytic C-H Functionalization: Directing C-H activation and subsequent formylation at the desired position would represent a significant leap in efficiency, minimizing the need for protecting groups and pre-functionalized starting materials.

Green Solvents and Reagents: Investigation into the use of greener solvents, such as ionic liquids or supercritical fluids, and less toxic reagents is essential for sustainable production.

Process Intensification: Exploring continuous flow processes or microwave-assisted synthesis could dramatically reduce reaction times and improve yields. acs.org

A comparative analysis of potential synthetic strategies highlights the trade-offs between traditional and modern approaches.

Interactive Data Table: Comparison of Synthetic Approaches

| Feature | Traditional Methods (e.g., Vilsmeier-Haack) | Modern Catalytic Methods |

|---|---|---|

| Starting Materials | Often require pre-functionalized aromatics | Can utilize simpler, less functionalized precursors |

| Number of Steps | Typically multi-step | Potentially fewer steps through C-H activation |

| Byproducts | Can generate stoichiometric inorganic salts | Often generates water as the primary byproduct |

| Sustainability | Lower, due to solvent use and waste generation | Higher, with potential for catalyst recycling |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom, combined with the steric influence of the ortho-methyl group, suggests that this compound may exhibit unique reactivity. The aldehyde functional group is a versatile handle for a multitude of transformations.

Future studies should aim to explore its participation in various name reactions and catalytic cycles. For instance, its behavior in asymmetric catalysis, where subtle electronic and steric factors can profoundly influence enantioselectivity, is a promising area of investigation. Research into its utility in multicomponent reactions could also lead to the rapid assembly of complex molecular architectures. The positive reaction constant (ρ) observed in kinetic studies of similar substituted benzaldehydes suggests that electron-withdrawing groups accelerate certain reactions, a principle that could be leveraged in designing new transformations. arkat-usa.org

Deeper Understanding of Complex Substituent Interactions via Advanced Computational Methods

The precise electronic and steric effects of the substituents on the reactivity of the aldehyde group and the aromatic ring are not fully understood. Advanced computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into these interactions.

Potential Computational Studies:

Electrostatic Potential Mapping: To visualize the electron distribution and predict sites of nucleophilic and electrophilic attack.

Transition State Analysis: To elucidate reaction mechanisms and understand the origins of selectivity in reactions involving this aldehyde.

In Silico Screening: To predict the outcomes of various chemical transformations and guide experimental design.

Recent advancements in using graph neural networks for predicting adsorption energies in aromatic molecules suggest a future where computational models can accurately forecast the behavior of complex molecules like this compound in various chemical environments. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. almacgroup.comresearchgate.net The unique properties of this compound may make it an ideal candidate for integration into automated synthesis platforms.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving reactive intermediates or exothermic processes. acs.org The development of flow-based synthetic routes to this aldehyde and its subsequent use in telescoped reaction sequences, where the product of one reaction is immediately used as the substrate in the next without isolation, could streamline the synthesis of complex target molecules. mdpi.com The automation of these processes would further accelerate the discovery and optimization of new chemical entities derived from this versatile building block. beilstein-journals.org

Q & A

Basic Research Questions

What are the standard synthetic routes for 5-Fluoro-4-methoxy-2-methylbenzaldehyde, and how do reaction conditions influence yield?

The synthesis of substituted benzaldehydes often involves Friedel-Crafts acylation or directed ortho-metalation strategies. For example, 5-Fluoro-2-methoxybenzaldehyde is synthesized via Friedel-Crafts acylation using 2-fluoroanisole and formyl chloride with AlCl₃ under anhydrous, low-temperature conditions to minimize side reactions . Adapting this route, this compound may require regioselective methylation and fluorination steps. Key factors include:

- Catalyst choice : Lewis acids like AlCl₃ enhance electrophilic substitution but may require strict moisture control.

- Temperature : Low temperatures (−10°C to 0°C) reduce polysubstitution.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm. Methoxy (δ 3.8–4.0 ppm), methyl (δ 2.3–2.5 ppm), and fluorine-induced splitting in aromatic protons provide regiochemical confirmation .

- ¹³C NMR : Carbonyl (δ ~190 ppm), methoxy (δ ~56 ppm), and quaternary carbons adjacent to fluorine (deshielded due to electronegativity) aid structural assignment.

- IR : A strong aldehyde C=O stretch (~1700 cm⁻¹) and C-F absorption (~1100–1200 cm⁻¹) are diagnostic .

What are the common derivatization reactions for this compound in medicinal chemistry?

- Reduction : NaBH₄ or LiAlH₄ converts the aldehyde to a benzyl alcohol, useful for prodrug synthesis .

- Condensation : Knoevenagel or Aldol reactions generate α,β-unsaturated carbonyl intermediates for heterocycle formation (e.g., quinolines) .

- Nucleophilic substitution : Fluorine’s leaving group potential enables cross-coupling (e.g., Suzuki-Miyaura) for biaryl systems .

Advanced Research Questions

How does the substituent pattern (fluoro, methoxy, methyl) influence regioselectivity in electrophilic aromatic substitution (EAS)?

The ortho/para-directing methoxy and methyl groups compete with the meta-directing fluorine, creating complex regiochemical outcomes. Computational studies (DFT) predict dominant methoxy/methyl directing effects due to stronger electron donation, but steric hindrance from the methyl group may favor para-substitution. Experimental validation via bromination or nitration is recommended, with HPLC monitoring to quantify isomer ratios .

What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Purity issues : Trace impurities (e.g., unreacted aldehydes) can skew assays. Validate purity via HPLC (>98%) and mass spectrometry .

- Solvent effects : DMSO, commonly used in stock solutions, may alter protein conformation. Compare activity in aqueous buffers vs. co-solvents .

- Isomer interference : Structural analogs (e.g., 5-Chloro-4-methoxy-2-methylbenzaldehyde) with similar retention times can co-elute in assays .

How can computational modeling optimize reaction pathways for scaled-up synthesis?

- Reaction feasibility : Use DFT (B3LYP/6-31G*) to calculate activation energies for proposed intermediates, identifying rate-limiting steps .

- Solvent optimization : COSMO-RS simulations predict solvent effects on yield (e.g., toluene vs. DMF for Friedel-Crafts) .

- Green chemistry metrics : E-factors and atom economy guide solvent/reagent selection for sustainable scale-up .

Methodological Considerations

What analytical workflows ensure accurate quantification of degradation products?

- Stability testing : Accelerated degradation studies (40°C/75% RH) with UPLC-MS/MS identify hydrolytic (aldehyde oxidation) or photolytic byproducts .

- Forced degradation : Expose to H₂O₂ (oxidative stress) or NaOH (hydrolysis) to map degradation pathways .

- Quantification : Use external calibration curves with deuterated internal standards (e.g., d₃-methoxy analogs) for precise LC-MS analysis .

How do steric and electronic effects impact catalytic cross-coupling reactions?

- Steric effects : The 2-methyl group hinders Pd-catalyzed couplings at the ortho position, favoring para-functionalization .

- Electronic effects : Methoxy’s +M effect activates the ring, but fluorine’s −I effect deactivates adjacent carbons. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃) to balance reactivity .

Comparative Analysis

How does this compound compare to halogenated analogs in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.